N-(2,4-difluorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F2N3O2S/c1-7-6-19-13(21)9(5-17-14(19)22-7)12(20)18-11-3-2-8(15)4-10(11)16/h2-6H,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZVOUOYJGHHQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,4-difluoroaniline with a thiazole derivative, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale manufacturing. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted thiazolo[3,2-a]pyrimidine derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a lead compound for the development of antiviral, anticancer, and anti-inflammatory agents.
Materials Science: Its unique structural properties make it suitable for use in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include modulation of signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Position Variations
(a) N-(2,6-difluorophenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide (D82011)
- Key Differences :
- Fluorine atoms at positions 2 and 6 (vs. 2,4 in the target).
- Methyl group at position 3 (vs. 2).
- Implications :
- Altered electronic effects due to fluorine positioning.
- Steric hindrance differences affecting binding affinity.
(b) 5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
- Key Differences :
- Methoxy group at the 4-position of the phenyl ring (electron-donating vs. fluorine’s electron-withdrawing).
- Saturation in the dihydro-thiazolopyrimidine core.
- Implications :
- Increased solubility due to methoxy but reduced metabolic stability compared to fluorinated analogs.
Halogen Substitution Comparisons
(a) N-(4-Bromophenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
- Key Differences :
- Bromine substituent (heavier atom, larger van der Waals radius) vs. fluorine.
- Implications: Higher molecular weight (MW: 367.25 vs. ~315 for the target) and lipophilicity. Potential for stronger hydrophobic interactions but slower metabolism.
(b) 7-methyl-5-(4-nitrophenyl)-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
- Key Differences :
- Nitro group (strong electron-withdrawing) vs. fluorine.
- Implications :
- Enhanced electrophilicity may increase reactivity but reduce metabolic stability.
Heterocyclic and Aliphatic Modifications
(a) N-(1H-indol-5-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
- Key Differences :
- Indole ring replaces difluorophenyl.
- Implications: Potential for π-π stacking or hydrogen bonding with biological targets.
(b) N-[2-(1-cyclohexenyl)ethyl]-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
- Key Differences :
- Cyclohexenyl-ethyl chain instead of aromatic substituent.
- Implications :
- Increased flexibility and altered pharmacokinetics due to aliphatic chains.
Spectral and Crystallographic Data
- Mass Spectrometry : Analogs like compound 3 () show molecular ion peaks (e.g., m/z 492), aiding structural confirmation.
- 13C NMR : Disappearance of ethyl ester signals (e.g., compound 3 ) confirms hydrazide formation .
- Crystal Structures : Analogs (e.g., ) exhibit puckered pyrimidine rings (dihedral angle ~81°), suggesting substituents influence packing and hydrogen bonding .
Pharmacological and Physicochemical Properties
Q & A
Q. What are the recommended synthetic routes for N-(2,4-difluorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step pathways starting with the condensation of substituted anilines (e.g., 2,4-difluoroaniline) with thiazolopyrimidine precursors. A common approach includes:
- Step 1 : Formation of the thiazolo[3,2-a]pyrimidine core via cyclization of thiourea derivatives with α,β-unsaturated ketones under acidic conditions (e.g., acetic acid reflux) .
- Step 2 : Coupling the core with 2,4-difluoroaniline using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
Optimization Tips : - Use controlled temperatures (70–90°C) to prevent side reactions.
- Monitor reaction progress via TLC or HPLC to isolate intermediates .
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and regiochemistry. For example, the difluorophenyl group shows distinct splitting patterns in ¹⁹F NMR .
- IR Spectroscopy : Key peaks include C=O (1650–1700 cm⁻¹) and N-H stretches (3200–3400 cm⁻¹) .
- HPLC-MS : Determines purity (>95%) and molecular weight (e.g., [M+H]+ at m/z 363.3) .
- X-ray Diffraction : Resolves crystal packing and stereochemistry, though single-crystal growth may require slow evaporation in ethyl acetate/ethanol .
Q. How can preliminary biological activity be evaluated, and what assays are suitable for this compound?
- In Vitro Assays :
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
- Target Engagement : Molecular docking to assess binding affinity for enzymes like DHFR or kinases .
- Data Interpretation : Compare IC₅₀ values with positive controls (e.g., doxorubicin for cytotoxicity) and validate via dose-response curves .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or polymorphism?
- Single-Crystal X-ray Diffraction : Assigns absolute configuration and detects conformational flexibility. For example, the thiazolopyrimidine core may adopt a puckered boat conformation, as seen in analogs .
- Refinement Software : Use SHELXL for high-resolution data (R-factor < 0.05) .
- Polymorphism Screening : Vary solvents (e.g., DMSO vs. ethanol) during crystallization to identify stable polymorphs .
Q. What computational methods predict the compound’s reactivity and drug-likeness?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to study electrophilic sites (e.g., carboxamide group) .
- ADMET Prediction : Tools like SwissADME assess logP (optimal range: 2–3), solubility (ESOL model), and CYP450 interactions .
- MD Simulations : Simulate binding dynamics with target proteins (e.g., 100 ns runs in GROMACS) to evaluate stability of ligand-receptor complexes .
Q. How should contradictory results in biological assays (e.g., varying IC₅₀ across studies) be addressed?
- Troubleshooting Steps :
- Verify compound stability (e.g., HPLC post-assay) to rule out degradation .
- Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm activity .
- Standardize cell lines/passage numbers to minimize variability .
- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to identify outliers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
